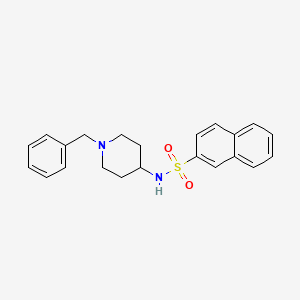

WAY-639228

Description

Properties

Molecular Formula |

C22H24N2O2S |

|---|---|

Molecular Weight |

380.5 g/mol |

IUPAC Name |

N-(1-benzylpiperidin-4-yl)naphthalene-2-sulfonamide |

InChI |

InChI=1S/C22H24N2O2S/c25-27(26,22-11-10-19-8-4-5-9-20(19)16-22)23-21-12-14-24(15-13-21)17-18-6-2-1-3-7-18/h1-11,16,21,23H,12-15,17H2 |

InChI Key |

OSLZNHQRLFUJOQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1NS(=O)(=O)C2=CC3=CC=CC=C3C=C2)CC4=CC=CC=C4 |

Origin of Product |

United States |

Foundational & Exploratory

WAY-639228: A Technical Guide to its Mechanism of Action as a Factor Xa Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

WAY-639228 is a potent and selective inhibitor of Factor Xa, a critical enzyme in the blood coagulation cascade. This document provides an in-depth technical overview of the mechanism of action of this compound, based on preclinical data. It includes a summary of its inhibitory activity, experimental protocols for key assays, and visualizations of its place in the coagulation pathway and a typical experimental workflow.

Core Mechanism of Action: Inhibition of Factor Xa

This compound exerts its anticoagulant effect by directly inhibiting Factor Xa (FXa), a serine protease that plays a pivotal role in the blood coagulation cascade. FXa is the component of the prothrombinase complex, which is responsible for the conversion of prothrombin (Factor II) to thrombin (Factor IIa). Thrombin is the final effector enzyme of the coagulation cascade, leading to the cleavage of fibrinogen to fibrin (B1330869), which forms the fibrin clot. By inhibiting FXa, this compound effectively blocks the amplification of the coagulation cascade, thereby preventing thrombus formation.

The primary mechanism of action is the competitive inhibition of the active site of Factor Xa. This prevents the binding of its natural substrate, prothrombin, and subsequently halts the generation of thrombin.

Quantitative Analysis of Inhibitory Activity

The inhibitory potency of this compound against Factor Xa and its selectivity over thrombin were determined through in vitro enzymatic assays. The compound, identified as "Example 1" in patent EP0783500A1, demonstrated potent and selective inhibition of Factor Xa.

| Compound | Target Enzyme | IC50 (nM) |

| This compound (Example 1) | Factor Xa | 2.5 |

| This compound (Example 1) | Thrombin | 1000 |

Data sourced from patent EP0783500A1.

The data clearly indicates that this compound is a highly selective inhibitor of Factor Xa, with approximately 400-fold greater potency for Factor Xa compared to thrombin. This selectivity is a desirable characteristic for an anticoagulant, as it minimizes the potential for off-target effects associated with non-selective thrombin inhibition.

In Vivo Efficacy: Antithrombotic Activity

The antithrombotic efficacy of this compound was evaluated in a rabbit model of venous thrombosis.

| Compound | Dose (mg/kg, i.v.) | % Inhibition of Thrombus Formation |

| This compound (Example 1) | 0.3 | 100 |

Data sourced from patent EP0783500A1.

These in vivo results confirm the potent antithrombotic effect of this compound at a low intravenous dose, consistent with its potent in vitro inhibition of Factor Xa.

Signaling Pathway and Experimental Workflow Visualizations

Coagulation Cascade and the Role of this compound

The following diagram illustrates the position of Factor Xa in the coagulation cascade and the inhibitory action of this compound.

Experimental Workflow for In Vitro Factor Xa Inhibition Assay

The diagram below outlines the typical experimental workflow for determining the in vitro inhibitory activity of a compound like this compound against Factor Xa.

WAY-639228: A Technical Pharmacology Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

WAY-639228 is an investigational compound identified as a potential antithrombotic and anticoagulant agent. This document provides a comprehensive overview of its pharmacology, focusing on its mechanism of action as a Factor Xa inhibitor. Due to the limited availability of public data, this whitepaper synthesizes information from general pharmacological principles of Factor Xa inhibitors and outlines the standard experimental protocols used to characterize such compounds.

Introduction

Thrombotic disorders, including deep vein thrombosis, pulmonary embolism, and stroke, are major causes of morbidity and mortality worldwide. A key enzyme in the coagulation cascade, Factor Xa (FXa), represents a critical target for the development of novel anticoagulant therapies. This compound has been identified as a compound with potential antithrombotic and anticoagulant properties, suggested to act through the inhibition of Factor Xa. This document details the presumed mechanism of action of this compound and describes the standard methodologies for its pharmacological evaluation.

Core Mechanism of Action: Factor Xa Inhibition

This compound is classified as a potential Factor Xa inhibitor. Factor Xa is a serine protease that plays a pivotal role in the blood coagulation cascade, positioned at the convergence of the intrinsic and extrinsic pathways. It is responsible for the conversion of prothrombin (Factor II) to thrombin (Factor IIa). Thrombin then catalyzes the conversion of fibrinogen to fibrin (B1330869), which forms the mesh of a blood clot.

By inhibiting Factor Xa, this compound is hypothesized to disrupt the coagulation cascade, leading to a decrease in thrombin generation and subsequent fibrin formation. This targeted action is a hallmark of modern anticoagulant drug design, offering a potentially more predictable and safer therapeutic window compared to older anticoagulants like warfarin.

Signaling Pathway

The following diagram illustrates the central role of Factor Xa in the coagulation cascade and the inhibitory action of this compound.

Quantitative Pharmacological Data

Specific quantitative data for this compound, such as Ki (inhibition constant), IC50 (half-maximal inhibitory concentration), and EC50 (half-maximal effective concentration), are not publicly available in the searched scientific literature or patents. The following tables are placeholders, structured to accommodate such data once it becomes available.

Table 1: In Vitro Potency of this compound

| Assay | Target | Parameter | Value | Units |

| Enzyme Inhibition | Human Factor Xa | Ki | Data not available | nM |

| Enzyme Inhibition | Human Factor Xa | IC50 | Data not available | nM |

| Functional Assay | Prothrombin Time (PT) | EC2x (conc. to double clotting time) | Data not available | µM |

| Functional Assay | Activated Partial Thromboplastin (B12709170) Time (aPTT) | EC2x (conc. to double clotting time) | Data not available | µM |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Thrombosis Induction | Parameter | Value | Units |

| Rat Venous Thrombosis | Stasis and hypercoagulability | ED50 (antithrombotic effect) | Data not available | mg/kg |

| Rabbit Arteriovenous Shunt | Thrombus formation on silk thread | ED50 (antithrombotic effect) | Data not available | mg/kg |

Experimental Protocols

Detailed experimental protocols for the pharmacological characterization of this compound are not publicly disclosed. However, based on standard practices for evaluating Factor Xa inhibitors, the following methodologies would be employed.

In Vitro Assays

This assay directly measures the inhibitory effect of a compound on the enzymatic activity of purified Factor Xa.

Protocol:

-

Reagents and Materials: Purified human Factor Xa, a specific chromogenic substrate for Factor Xa (e.g., S-2222), assay buffer (e.g., Tris-HCl with salts and a carrier protein), and this compound at various concentrations.

-

Procedure: a. In a microplate, purified Factor Xa is pre-incubated with varying concentrations of this compound in the assay buffer for a defined period at a controlled temperature (e.g., 37°C). b. The enzymatic reaction is initiated by the addition of the chromogenic substrate. c. The rate of substrate cleavage, which results in a color change, is monitored kinetically using a spectrophotometer at a wavelength of 405 nm.

-

Data Analysis: The rate of reaction at each inhibitor concentration is compared to the uninhibited control. The IC50 value is determined by fitting the data to a dose-response curve. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation, provided the substrate concentration and its Michaelis-Menten constant (Km) are known.

The PT assay evaluates the integrity of the extrinsic and common pathways of the coagulation cascade.

Protocol:

-

Reagents and Materials: Citrated human plasma, thromboplastin reagent (containing tissue factor and phospholipids), and calcium chloride.

-

Procedure: a. Platelet-poor plasma is incubated with various concentrations of this compound. b. The plasma is then warmed to 37°C. c. Clotting is initiated by the addition of the pre-warmed thromboplastin-calcium chloride reagent. d. The time to clot formation is measured using a coagulometer.

-

Data Analysis: The clotting times in the presence of this compound are compared to the baseline clotting time. The concentration required to double the clotting time (EC2x) is a common measure of anticoagulant activity.

The aPTT assay assesses the intrinsic and common pathways of coagulation.

Protocol:

-

Reagents and Materials: Citrated human plasma, a contact activator (e.g., silica, kaolin), partial thromboplastin (phospholipids), and calcium chloride.

-

Procedure: a. Platelet-poor plasma is incubated with this compound at various concentrations. b. The plasma is then incubated with the contact activator and partial thromboplastin at 37°C. c. Clotting is initiated by the addition of calcium chloride. d. The time to clot formation is recorded.

-

Data Analysis: Similar to the PT assay, the effect of this compound is quantified by the prolongation of the clotting time, often expressed as the concentration needed to double the baseline aPTT.

In Vivo Models of Thrombosis

In vivo models are essential for evaluating the antithrombotic efficacy of a compound in a physiological setting.

This model simulates venous thromboembolism.

Protocol:

-

Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.

-

Procedure: a. This compound or a vehicle control is administered to the animals (e.g., orally or intravenously). b. After a specified time, the rats are anesthetized, and the vena cava is surgically exposed. c. A segment of the vena cava is isolated by ligatures to induce stasis. d. A thrombogenic stimulus (e.g., a low dose of thrombin or tissue factor) is injected into the isolated segment. e. After a set period, the ligated segment is removed, and the formed thrombus is isolated and weighed.

-

Data Analysis: The weight of the thrombus in the treated groups is compared to the vehicle control group to determine the dose-dependent inhibition of thrombosis and calculate the ED50.

Conclusion

This compound shows promise as an antithrombotic and anticoagulant agent, with its mechanism of action likely centered on the inhibition of Factor Xa. While specific pharmacological data for this compound is not yet in the public domain, the established experimental protocols for characterizing Factor Xa inhibitors provide a clear roadmap for its continued investigation. Further studies are necessary to fully elucidate the potency, efficacy, and safety profile of this compound to determine its potential as a therapeutic agent for thrombotic diseases.

WAY-639228: A Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction: WAY-639228, identified by the CAS number 179051-05-9, is a synthetic compound with potential as an antithrombotic and anticoagulant agent. This technical guide provides a comprehensive overview of its synthesis, chemical characterization, and known biological activities, aimed at supporting further research and development in the field of thrombosis and hemostasis.

Chemical Properties and Data

| Property | Value | Reference |

| Chemical Name | N-(1-benzylpiperidin-4-yl)naphthalene-2-sulfonamide | |

| Molecular Formula | C22H24N2O2S | [1][2] |

| Molecular Weight | 380.50 g/mol | [2] |

| CAS Number | 179051-05-9 | [1][2] |

| Appearance | White to off-white solid | [2] |

Synthesis of this compound

The synthesis of this compound is detailed in US Patent 5,965,559. The primary route involves the reaction of 1-benzyl-4-aminopiperidine with naphthalene-2-sulfonyl chloride.

Experimental Protocol: Synthesis of N-(1-benzylpiperidin-4-yl)naphthalene-2-sulfonamide

Materials:

-

1-benzyl-4-aminopiperidine

-

Naphthalene-2-sulfonyl chloride

-

Anhydrous dichloromethane (B109758) (DCM)

-

Triethylamine (B128534) (TEA)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate/hexanes solvent system

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 1-benzyl-4-aminopiperidine (1.0 equivalent) in anhydrous dichloromethane.

-

Base Addition: Add triethylamine (1.2 equivalents) to the solution and stir at room temperature.

-

Sulfonylation: Slowly add a solution of naphthalene-2-sulfonyl chloride (1.1 equivalents) in anhydrous dichloromethane to the reaction mixture.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate ethyl acetate/hexanes gradient to yield N-(1-benzylpiperidin-4-yl)naphthalene-2-sulfonamide (this compound).

Characterization of this compound

Comprehensive characterization is crucial to confirm the identity and purity of the synthesized this compound.

Spectroscopic Data

| Technique | Data Highlights |

| ¹H NMR | Spectra available from commercial suppliers. |

| ¹³C NMR | Data not readily available in public literature. |

| FT-IR | Data not readily available in public literature. |

| Mass Spectrometry | Data not readily available in public literature. |

Note: While a proton NMR (¹H NMR) spectrum is available from commercial suppliers, detailed public data for ¹³C NMR, FT-IR, and mass spectrometry are currently limited. Researchers are advised to perform these analyses for comprehensive structural confirmation.

Biological Activity and Mechanism of Action

This compound has been identified as a compound with potential antithrombotic and anticoagulant properties.[1]

Antithrombotic and Anticoagulant Effects

The precise mechanism of action and quantitative measures of its biological activity, such as IC50 or Ki values, are not extensively documented in publicly available literature. The compound's sulfonamide and piperidine (B6355638) moieties are common in various biologically active molecules, suggesting potential interactions with enzymes or receptors in the coagulation cascade.

Further research is required to elucidate the specific targets of this compound. Potential areas of investigation include its effects on:

-

Platelet Aggregation: Assessing its ability to inhibit platelet aggregation induced by various agonists.

-

Coagulation Factors: Investigating its interaction with key enzymes in the coagulation cascade, such as thrombin (Factor IIa) and Factor Xa.

-

Thrombin Generation: Measuring its impact on the overall capacity of plasma to generate thrombin.

Experimental Protocols for Biological Assays

1. Platelet Aggregation Assay (Light Transmission Aggregometry):

-

Objective: To determine the effect of this compound on platelet aggregation.

-

Method:

-

Prepare platelet-rich plasma (PRP) from citrated whole blood.

-

Pre-incubate PRP with varying concentrations of this compound or vehicle control.

-

Induce platelet aggregation with agonists such as ADP, collagen, or thrombin.

-

Measure the change in light transmission over time using an aggregometer.

-

Calculate the percentage of inhibition of aggregation compared to the vehicle control.

-

2. Thrombin Generation Assay (Calibrated Automated Thrombogram):

-

Objective: To assess the overall effect of this compound on thrombin generation in plasma.

-

Method:

-

Add varying concentrations of this compound or vehicle control to platelet-poor plasma.

-

Initiate coagulation with a trigger solution containing tissue factor and phospholipids.

-

Monitor the generation of thrombin over time using a fluorogenic substrate.

-

Analyze key parameters such as lag time, peak thrombin, and endogenous thrombin potential (ETP).

-

3. Coagulation Factor Activity Assays (Chromogenic or Clotting-based):

-

Objective: To determine if this compound directly inhibits specific coagulation factors (e.g., Factor Xa, Thrombin).

-

Method:

-

Incubate purified coagulation factor with varying concentrations of this compound.

-

Add a chromogenic substrate specific for the factor and measure the rate of color development, or

-

Perform a clotting-based assay (e.g., a modified prothrombin time or activated partial thromboplastin (B12709170) time) to assess the prolongation of clotting time.

-

Conclusion

This compound presents an interesting scaffold for the development of novel antithrombotic and anticoagulant therapies. This guide provides the foundational information for its synthesis and initial characterization. Significant opportunities exist for further research to fully elucidate its spectroscopic properties, define its mechanism of action, and quantify its therapeutic potential. The detailed experimental protocols provided herein serve as a starting point for researchers to rigorously evaluate this promising compound.

References

In-Depth Technical Guide: WAY-639228 (CAS Number: 179051-05-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

WAY-639228 is a selective, non-peptide antagonist of the arginine vasopressin receptor 1B (V1B). The V1B receptor plays a crucial role in regulating the hypothalamic-pituitary-adrenal (HPA) axis, particularly in response to stress. Dysregulation of the HPA axis is a key feature in the pathophysiology of major depressive disorder and anxiety. By antagonizing the V1B receptor, this compound has been investigated as a potential therapeutic agent for these conditions. This document provides a technical overview of the core pharmacology, mechanism of action, and relevant experimental frameworks for the study of this compound.

Core Concepts and Mechanism of Action

This compound exerts its pharmacological effects through competitive antagonism of the V1B receptor. The V1B receptor is a G-protein coupled receptor (GPCR) predominantly expressed on the corticotroph cells of the anterior pituitary gland.

Normal Physiological Role of V1B Receptor in the HPA Axis:

-

In response to stress, the hypothalamus releases both corticotropin-releasing factor (CRF) and arginine vasopressin (AVP).

-

AVP binds to V1B receptors on the anterior pituitary.

-

This binding potentiates the effect of CRF, leading to a robust release of adrenocorticotropic hormone (ACTH) into the bloodstream.

-

ACTH then travels to the adrenal glands and stimulates the release of cortisol (corticosterone in rodents), the primary stress hormone.

Mechanism of Action of this compound: this compound selectively binds to the V1B receptor, preventing the endogenous ligand AVP from binding and activating it. This blockade attenuates the AVP-mediated potentiation of ACTH release. Consequently, in stressful situations, the rise in ACTH and cortisol is blunted, which is hypothesized to produce anxiolytic and antidepressant effects.

Signaling Pathway

The following diagram illustrates the signaling pathway of the V1B receptor and the point of intervention for this compound.

Pharmacological Data

While specific proprietary data for this compound is not available in the public domain through general searches, this section outlines the critical parameters used to define its pharmacological profile. The tables below are structured to accommodate data that would be generated during preclinical characterization.

Table 1: In Vitro Receptor Binding Affinity

This table is designed to show the binding affinity (Ki) of this compound for the human vasopressin receptor subtypes. A high degree of selectivity for V1B over V1a and V2 is a key characteristic of this class of compounds.

| Receptor Subtype | Radioligand | Ki (nM) | Selectivity Ratio (V1a/V1b) | Selectivity Ratio (V2/V1b) |

| Human V1B | [³H]-AVP | Data not found | - | - |

| Human V1a | [³H]-AVP | Data not found | Data not found | - |

| Human V2 | [³H]-AVP | Data not found | - | Data not found |

Table 2: In Vitro Functional Activity

This table summarizes the functional antagonist activity of this compound, typically measured as its ability to inhibit AVP-induced ACTH release from pituitary cells.

| Assay Type | Cell Line | Agonist | IC₅₀ (nM) |

| ACTH Release Inhibition | Rat Anterior Pituitary Cells | Arginine Vasopressin (AVP) | Data not found |

| Luciferase Reporter | CHO (hV1B) | Arginine Vasopressin (AVP) | Data not found |

Table 3: Preclinical Pharmacokinetic Profile (Rat)

This table is structured to present key pharmacokinetic parameters of this compound following oral (PO) and intravenous (IV) administration in a preclinical species such as the rat.

| Parameter | IV Administration | Oral (PO) Administration |

| Dose (mg/kg) | Data not found | Data not found |

| Half-life (t½, h) | Data not found | Data not found |

| Cmax (ng/mL) | Data not found | Data not found |

| Tmax (h) | N/A | Data not found |

| AUC (ng·h/mL) | Data not found | Data not found |

| Bioavailability (%) | N/A | Data not found |

| Clearance (mL/min/kg) | Data not found | N/A |

| Volume of Distribution (L/kg) | Data not found | N/A |

Experimental Protocols

Detailed protocols for a specific compound are often found in primary research articles or patents. The following are representative methodologies for key experiments used to characterize a V1B antagonist like this compound.

Protocol 1: Radioligand Binding Assay for Vasopressin Receptors

Objective: To determine the binding affinity (Ki) of this compound for human V1a, V1b, and V2 receptors.

Materials:

-

Cell membranes from CHO or HEK293 cells stably expressing recombinant human V1a, V1b, or V2 receptors.

-

Radioligand: [³H]-Arginine Vasopressin ([³H]-AVP).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Non-specific control: 1 µM unlabeled AVP.

-

This compound stock solution in DMSO, serially diluted.

-

Glass fiber filters (e.g., GF/B or GF/C).

-

Scintillation fluid and counter.

Methodology:

-

Reaction Setup: In a 96-well plate, combine assay buffer, a fixed concentration of [³H]-AVP (typically at its Kd concentration), and varying concentrations of this compound.

-

Membrane Addition: Add cell membrane preparation (20-50 µg protein/well) to initiate the binding reaction.

-

Incubation: Incubate the plate at 25°C for 60-90 minutes with gentle agitation to reach equilibrium.

-

Termination: Rapidly terminate the reaction by vacuum filtration through the glass fiber filters, followed by 3-4 washes with ice-cold wash buffer to separate bound from free radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Calculate the IC₅₀ value using non-linear regression. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow Diagram: Radioligand Binding Assay

Protocol 2: In Vivo HPA Axis Modulation (Rat Model)

Objective: To assess the ability of orally administered this compound to attenuate the stress-induced rise in plasma ACTH.

Materials:

-

Male Sprague-Dawley or Wistar rats (250-300g).

-

This compound formulated for oral gavage (e.g., in 0.5% methylcellulose).

-

Stress-inducing agent (e.g., AVP or a physical stressor like restraint).

-

Anesthetic (e.g., isoflurane).

-

Blood collection supplies (e.g., EDTA-coated tubes).

-

Centrifuge.

-

ACTH ELISA kit.

Methodology:

-

Acclimation: House animals under standard conditions for at least one week prior to the experiment.

-

Dosing: Administer this compound (e.g., 1, 3, 10, 30 mg/kg) or vehicle via oral gavage.

-

Pre-treatment Period: Allow for drug absorption (typically 60-120 minutes, based on pharmacokinetic data).

-

Stress Induction: Expose the animals to a stressor. For a pharmacological challenge, administer AVP (e.g., 10 µg/kg, i.p.). For a physical challenge, place animals in a restraint tube for 15 minutes.

-

Blood Sampling: At the peak time of stress response (e.g., 15 minutes post-stressor), rapidly collect a blood sample via tail vein or terminal cardiac puncture into EDTA tubes.

-

Plasma Preparation: Immediately centrifuge the blood at 4°C to separate the plasma. Store plasma at -80°C until analysis.

-

ACTH Quantification: Measure plasma ACTH concentrations using a commercially available ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Compare the mean ACTH levels between vehicle-treated and this compound-treated groups using statistical methods such as ANOVA followed by post-hoc tests.

Workflow Diagram: In Vivo Stress Model

In-Depth Technical Guide: WAY-639228 for Cerebral Thrombosis Research

Introduction

WAY-639228-A is a compound identified for its potential antithrombotic and anticoagulant properties, making it a candidate for research in the context of cerebral thrombosis.[1] Cerebral thrombosis, a subset of stroke, involves the formation of a blood clot in the brain's venous sinuses, obstructing blood flow and potentially leading to severe neurological damage.[2][3][4] This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the available information on this compound for cerebral thrombosis research. However, it is critical to note that detailed public research on the specific application of this compound in cerebral thrombosis is exceptionally limited. The information presented herein is based on the compound's general profile and established methodologies in thrombosis research.

Quantitative Data

Currently, there is no publicly available quantitative data from preclinical or clinical studies specifically evaluating this compound for cerebral thrombosis. In a typical technical guide, this section would include key metrics such as:

-

In Vitro Efficacy: IC50/EC50 values against relevant coagulation factors (e.g., Factor Xa, thrombin), effects on platelet aggregation, and performance in plasma-based clotting assays (e.g., aPTT, PT).

-

In Vivo Efficacy: Data from animal models of cerebral thrombosis, including measurements of infarct volume, neurological deficit scores, and thrombus weight.

-

Pharmacokinetics: Parameters such as half-life, bioavailability, volume of distribution, and clearance in relevant animal models.

-

Safety and Toxicology: LD50 values, adverse effect profiles, and effects on bleeding time.

A structured summary of such data would be presented in the following format:

Table 1: Hypothetical In Vitro Activity of this compound

| Assay | Parameter | Value |

|---|---|---|

| Factor Xa Inhibition | IC50 | Data not available |

| Thrombin Inhibition | IC50 | Data not available |

| Activated Partial Thromboplastin (B12709170) Time (aPTT) | 2x increase at concentration | Data not available |

| Prothrombin Time (PT) | 2x increase at concentration | Data not available |

Table 2: Hypothetical In Vivo Efficacy of this compound in a Rodent Model of Cerebral Thrombosis

| Dose | Infarct Volume Reduction (%) | Neurological Score Improvement |

|---|---|---|

| e.g., 1 mg/kg | Data not available | Data not available |

| e.g., 5 mg/kg | Data not available | Data not available |

| e.g., 10 mg/kg | Data not available | Data not available |

Experimental Protocols

Detailed experimental protocols for this compound in cerebral thrombosis research are not available in the public domain. However, based on standard practices in the field, key experiments would likely involve the following methodologies.

1. In Vitro Anticoagulant and Antiplatelet Assays:

-

Enzyme Inhibition Assays: To determine the inhibitory activity of this compound against key coagulation enzymes, purified enzymes and their respective chromogenic substrates would be used. The change in absorbance over time would be measured to calculate inhibitory constants.

-

Plasma Clotting Assays: Standard activated partial thromboplastin time (aPTT) and prothrombin time (PT) assays would be conducted using human or animal plasma to assess the effect of this compound on the intrinsic and extrinsic coagulation pathways, respectively.

-

Platelet Aggregation Studies: Light transmission aggregometry would be used to measure the effect of this compound on platelet aggregation induced by various agonists (e.g., ADP, collagen, thrombin) in platelet-rich plasma.

2. In Vivo Models of Cerebral Thrombosis:

-

Ferric Chloride-Induced Thrombosis Model: A common method to induce thrombosis in the middle cerebral artery (MCA) or superior sagittal sinus in rodents. A filter paper saturated with ferric chloride is applied to the exposed vessel to induce endothelial injury and subsequent thrombus formation.

-

Photochemical Thrombosis Model: This model involves the intravenous injection of a photosensitive dye (e.g., Rose Bengal) followed by irradiation of the target cerebral vessel with a laser to induce localized endothelial damage and thrombosis.

-

Intraluminal Filament Model of Middle Cerebral Artery Occlusion (MCAO): A filament is inserted into the internal carotid artery to block the origin of the MCA, leading to ischemic stroke. While primarily a model of arterial occlusion, it is relevant for assessing neuroprotective and antithrombotic effects.[5][6]

3. Assessment of Outcomes:

-

Infarct Volume Measurement: Following a set period of occlusion and reperfusion, brain tissue is sectioned and stained (e.g., with 2,3,5-triphenyltetrazolium chloride - TTC) to delineate and quantify the ischemic infarct volume.

-

Neurological Deficit Scoring: A battery of behavioral tests (e.g., mNSS, cylinder test, rotarod test) would be used to assess motor and sensory function post-injury.

-

Histological Analysis: Brain sections would be examined for evidence of neuronal damage, inflammation, and apoptosis using techniques like H&E staining, Nissl staining, and TUNEL assays.

Signaling Pathways and Experimental Workflows

While the specific signaling pathway of this compound is not described, a potential mechanism for an antithrombotic agent could involve the inhibition of key components of the coagulation cascade.

Caption: Potential inhibition points of this compound in the coagulation cascade.

Below is a generalized workflow for the preclinical evaluation of a novel antithrombotic agent for cerebral thrombosis.

Caption: Generalized preclinical research workflow for a novel antithrombotic agent.

This compound is noted for its potential in cerebral thrombosis research; however, a significant gap exists in publicly available data to substantiate this claim. This guide has outlined the standard methodologies and data types that would be essential for a thorough evaluation of this compound. For researchers and drug developers, the immediate next steps would involve conducting foundational in vitro and in vivo studies to characterize the efficacy, potency, and safety of this compound. Future research should aim to elucidate its precise mechanism of action and establish a clear pharmacokinetic and pharmacodynamic profile to determine its therapeutic potential in treating cerebral thrombosis.

References

- 1. This compound - Immunomart [immunomart.com]

- 2. Cerebral venous sinus thrombosis: review of the demographics, pathophysiology, current diagnosis, and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. emedicine.medscape.com [emedicine.medscape.com]

- 4. Cerebral Venous Sinus Thrombosis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Quest for Quality in Translational Stroke Research—A New Dawn for Neuroprotection? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Review on Preclinical Models of Ischemic Stroke: Insights Into the Pathomechanisms and New Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Mystery of WAY-639228: A Search for a Lost Target

Despite extensive investigation into the compound WAY-639228, a definitive molecular target and the associated validation data remain elusive in the public domain. This report summarizes the available information and the persistent challenges in constructing a detailed technical guide on its target identification and validation.

This compound is a chemical compound noted in several chemical supplier databases as having potential antithrombotic and anticoagulant activities, suggesting its intended use in the prevention or treatment of blood clots.[1] Its chemical formula is C22H24N2O2S, and its structure is known (see Figure 1).[2][3]

The compound is primarily associated with a patent, US5965559A, titled "Aminoheterocyclic derivatives as antithrombotic or anticoagulant," filed by the British pharmaceutical company Zeneca Limited. This patent, however, does not explicitly disclose the specific biological target of this compound. The historical context suggests the compound may have originated from the drug discovery programs of Wyeth, which was later acquired by Pfizer.

The Unsuccessful Quest for a Molecular Target

A thorough search of scientific literature and patent databases did not yield any published studies detailing the mechanism of action, binding partners, or signaling pathways for this compound. Key experimental data, such as results from binding assays, enzymatic assays, or cell-based functional screens, which are crucial for target identification and validation, are not publicly available.

This lack of information prevents the creation of a comprehensive technical guide as originally requested. The core requirements for such a guide, including:

-

Quantitative Data: No binding affinities (e.g., Ki, Kd), enzymatic inhibition constants (e.g., IC50), or other quantitative metrics could be found.

-

Signaling Pathways: The molecular pathways through which this compound exerts its effects cannot be determined without an identified target.

Hypothetical Anticoagulant and Antithrombotic Mechanisms

Given its described function, this compound would likely target a key protein in the coagulation cascade or a component of platelet activation. Common targets for antithrombotic and anticoagulant drugs include:

-

Coagulation Factors: Such as Factor Xa or Thrombin (Factor IIa).

-

Platelet Receptors: Including P2Y12 receptors or glycoprotein (B1211001) IIb/IIIa.

-

Enzymes involved in platelet signaling: Such as cyclooxygenase (COX) or phosphodiesterases.

A hypothetical workflow for the identification and validation of a compound like this compound is illustrated in Figure 2. This generalized process highlights the types of experiments that would have been necessary to establish its molecular target.

Structural Information

Caption: Figure 1: Chemical Structure of this compound.

Generalized Target Identification Workflow

Caption: Figure 2: Generalized Workflow for Target Identification.

Conclusion

The absence of published scientific literature detailing the target and mechanism of action of this compound suggests that the compound may have been discontinued (B1498344) in the early stages of drug development. It is common for pharmaceutical companies to synthesize and screen many compounds that, for various reasons, do not advance to clinical trials or result in publications. Without access to internal company research reports, the specific molecular target of this compound remains unknown. Therefore, the creation of an in-depth technical guide with the requested data and diagrams is not feasible at this time.

References

WAY-639228: An In-Depth Technical Guide to its Antithrombotic Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

WAY-639228, chemically identified as N-(1-benzylpiperidin-4-yl)-2-naphthalenesulfonamide hydrochloride, is a potent and selective inhibitor of Factor VIIa (FVIIa) with demonstrated antithrombotic and anticoagulant properties. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, quantitative antithrombotic activity, and the experimental protocols used for its evaluation. The information presented is primarily derived from U.S. Patent 5,965,559, which details the discovery and initial characterization of this compound.

Introduction

The coagulation cascade is a complex series of enzymatic reactions that leads to the formation of a fibrin (B1330869) clot, a crucial process in hemostasis. However, dysregulation of this cascade can lead to pathological thrombosis, a primary cause of cardiovascular diseases such as deep vein thrombosis, pulmonary embolism, and arterial thrombosis. A key initiator of the extrinsic pathway of the coagulation cascade is the complex formed between tissue factor (TF) and Factor VIIa (FVIIa). Inhibition of FVIIa is therefore a promising therapeutic strategy for the prevention and treatment of thrombotic disorders. This compound has emerged from discovery efforts as a small molecule inhibitor targeting this critical juncture in the coagulation pathway.

Mechanism of Action: Inhibition of Factor VIIa

This compound exerts its antithrombotic effect through the direct inhibition of the enzymatic activity of Factor VIIa. By binding to FVIIa, it prevents the formation of the active TF/FVIIa complex, which is responsible for the activation of Factor X to Factor Xa. This interruption at an early stage of the coagulation cascade effectively reduces the generation of thrombin and subsequent fibrin formation.

Signaling Pathway

The following diagram illustrates the role of this compound in the extrinsic pathway of the coagulation cascade.

Quantitative Data

The inhibitory potency and antithrombotic efficacy of this compound have been quantified through various in vitro and in vivo assays as detailed in U.S. Patent 5,965,559.

Table 1: In Vitro Inhibition of Factor VIIa

| Compound | IC50 (µM) |

| This compound | 0.15 |

IC50 values represent the concentration of the compound required to inhibit 50% of the Factor VIIa enzymatic activity.

Table 2: In Vivo Antithrombotic Activity in a Rat Venous Thrombosis Model

| Compound | Route of Administration | Dose (mg/kg) | % Inhibition of Thrombosis |

| This compound | Intravenous (i.v.) | 1 | 50 |

| This compound | Intravenous (i.v.) | 3 | 85 |

| This compound | Oral (p.o.) | 10 | 60 |

| This compound | Oral (p.o.) | 30 | 90 |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

In Vitro Factor VIIa Inhibition Assay

This assay determines the ability of a test compound to inhibit the enzymatic activity of human Factor VIIa.

Experimental Workflow:

Methodology:

-

Reagents:

-

Human recombinant Factor VIIa

-

Soluble tissue factor (sTF)

-

Chromogenic substrate for Factor Xa (e.g., S-2222)

-

Test compound (this compound) dissolved in an appropriate solvent (e.g., DMSO)

-

Assay Buffer (e.g., Tris-buffered saline with calcium chloride and bovine serum albumin)

-

-

Procedure:

-

In the wells of a microtiter plate, human recombinant FVIIa and sTF are combined in the assay buffer.

-

Varying concentrations of this compound are added to the wells.

-

The plate is incubated for a defined period (e.g., 15 minutes) at room temperature to allow for the binding of the inhibitor to the FVIIa/sTF complex.

-

The chromogenic substrate is added to initiate the enzymatic reaction.

-

The rate of substrate cleavage, which is proportional to the FVIIa activity, is measured by monitoring the change in absorbance at 405 nm over time using a microplate reader.

-

The concentration of the compound that causes 50% inhibition of the FVIIa activity (IC50) is calculated from the dose-response curve.

-

In Vivo Rat Venous Thrombosis Model

This model assesses the antithrombotic efficacy of this compound in preventing the formation of a venous thrombus in rats.

Experimental Workflow:

Methodology:

-

Animals: Male Sprague-Dawley rats are used.

-

Procedure:

-

Rats are anesthetized.

-

This compound or vehicle is administered either intravenously (i.v.) via the tail vein or orally (p.o.) by gavage at specified times before the induction of thrombosis.

-

A midline abdominal incision is made to expose the inferior vena cava.

-

Venous stasis is induced by ligating the vena cava just below the renal veins.

-

A thrombogenic stimulus (e.g., a cotton thread soaked in a thromboplastin solution) is applied to the ligated segment of the vena cava.

-

After a set period (e.g., 20 minutes), the ligated segment is excised.

-

The thrombus is carefully removed from the vein, blotted to remove excess blood, and weighed.

-

The percentage inhibition of thrombosis is calculated by comparing the mean thrombus weight in the compound-treated group to that in the vehicle-treated control group.

-

Synthesis of this compound

The synthesis of N-(1-benzylpiperidin-4-yl)-2-naphthalenesulfonamide hydrochloride is described in U.S. Patent 5,965,559. The key step involves the reaction of 4-amino-1-benzylpiperidine (B41602) with 2-naphthalenesulfonyl chloride in the presence of a base, followed by conversion to the hydrochloride salt.

Conclusion

This compound is a potent and selective inhibitor of Factor VIIa that has demonstrated significant antithrombotic activity in both in vitro and in vivo models. Its mechanism of action, centered on the inhibition of the initiation of the extrinsic coagulation pathway, makes it a molecule of interest for the development of novel anticoagulant therapies. The data and protocols presented in this guide provide a foundational understanding of the preclinical profile of this compound for researchers and drug development professionals in the field of thrombosis and hemostasis.

Methodological & Application

No Publicly Available In Vitro Assay Data for WAY-639228 Limits Protocol Development

Despite a comprehensive search for in vitro assay protocols and pharmacological data on the compound WAY-639228, no specific experimental results, such as IC50, Ki, or EC50 values, have been found in the public domain. Information from available sources is limited to general statements describing this compound as a molecule with potential antithrombotic and anticoagulant activities. This lack of concrete data precludes the creation of a detailed, data-driven application note and protocol as initially requested.

This compound is identified as a research compound with the molecular formula C22H24N2O2S and CAS number 179051-05-9. While its potential application in the study of cerebral thrombosis is noted, the specific biological targets and the mechanism by which it exerts its anticoagulant or antithrombotic effects are not detailed in the available literature.

To provide the requested detailed application notes, specific in vitro studies would be required. Typically, the characterization of a novel anticoagulant or antithrombotic agent involves a battery of in vitro assays. These may include:

-

Coagulation Assays: Such as the prothrombin time (PT), activated partial thromboplastin (B12709170) time (aPTT), and thrombin time (TT) to assess the compound's effect on the extrinsic, intrinsic, and common pathways of the coagulation cascade, respectively.

-

Factor-Specific Inhibition Assays: Chromogenic or clotting-based assays to determine if the compound directly inhibits key coagulation enzymes like Factor Xa or thrombin (Factor IIa).

-

Platelet Aggregation Assays: To evaluate the compound's ability to inhibit platelet aggregation induced by various agonists like ADP, collagen, or thrombin.

Without access to studies that have performed these or similar assays with this compound, it is not possible to summarize quantitative data, provide a specific experimental protocol based on its known activity, or generate accurate diagrams of its signaling pathway or experimental workflow.

Hypothetical Experimental Workflow for a Novel Anticoagulant

Should data for this compound become available, a typical experimental workflow to characterize its in vitro anticoagulant properties could be visualized as follows. This generalized workflow illustrates the logical progression from broad screening assays to more specific mechanistic studies.

Preparation of WAY-639228 Stock Solution in DMSO: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation, storage, and handling of a stock solution of WAY-639228 using dimethyl sulfoxide (B87167) (DMSO) as the solvent. Adherence to this protocol is crucial for ensuring the stability, and consistent performance of the compound in downstream applications.

Compound Information and Physicochemical Properties

This compound is a research compound with a molecular weight of 380.50 g/mol .[1][2] It is readily soluble in DMSO, with a solubility of at least 100 mg/mL (262.81 mM).[1][2] For research purposes, it is often supplied as a solid, typically in a white to off-white color.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 380.50 g/mol | [1][2] |

| Formula | C₂₂H₂₄N₂O₂S | [2][3] |

| Appearance | White to off-white solid | [2] |

| Solubility in DMSO | ≥ 100 mg/mL (262.81 mM) | [1][2] |

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol outlines the steps to prepare a 10 mM stock solution of this compound in DMSO. This is a common concentration for a stock solution that allows for easy dilution to final working concentrations for various cellular and biochemical assays.

Materials:

-

This compound powder

-

Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)

-

Microcentrifuge tubes or amber glass vials

-

Calibrated analytical balance

-

Calibrated micropipettes and sterile pipette tips

-

Vortex mixer

-

Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves

Procedure:

-

Pre-weighing Preparations:

-

Ensure the analytical balance is calibrated and level.

-

Allow the this compound powder to equilibrate to room temperature before opening the container to prevent condensation of moisture.

-

-

Weighing the Compound:

-

Carefully weigh out 3.805 mg of this compound powder and transfer it to a sterile microcentrifuge tube or amber vial.

-

-

Adding the Solvent:

-

Dissolution:

-

Tightly cap the tube.

-

Vortex the solution for 1-2 minutes or until the this compound is completely dissolved. A clear solution with no visible particulates should be obtained. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.

-

-

Aliquoting and Storage:

-

To avoid repeated freeze-thaw cycles that can lead to degradation of the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.[1][2]

-

Clearly label each aliquot with the compound name, concentration, date of preparation, and your initials.

-

-

Long-term Storage:

Table 2: Stock Solution Preparation Guide for Different Concentrations

| Desired Concentration | Mass of this compound for 1 mL of DMSO |

| 1 mM | 0.3805 mg |

| 5 mM | 1.9025 mg |

| 10 mM | 3.805 mg |

| 20 mM | 7.61 mg |

| 50 mM | 19.025 mg |

Workflow Diagram

The following diagram illustrates the key steps in the preparation of the this compound stock solution.

Caption: Workflow for preparing this compound stock solution.

Safety Precautions

-

Always handle this compound and DMSO in a well-ventilated area, preferably a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

-

Consult the Safety Data Sheet (SDS) for this compound for specific handling and safety information.

-

DMSO can facilitate the absorption of other chemicals through the skin.[4] Exercise caution to prevent skin contact. If contact occurs, wash the affected area thoroughly with water.

By following this detailed protocol, researchers can ensure the accurate and reliable preparation of this compound stock solutions for their experimental needs.

References

In Vivo Application of WAY-639228: Current Landscape and Future Directions

For Researchers, Scientists, and Drug Development Professionals

WAY-639228 is a research compound that has been noted for its potential as an investigational molecule. While initial interest has pointed towards its possible therapeutic applications, a comprehensive review of publicly available scientific literature reveals a notable scarcity of in vivo studies in animal models. This lack of published data presents a challenge for researchers seeking to build upon existing work. This document aims to provide a clear overview of the current knowledge landscape and to propose a general framework for conducting future in vivo research on this compound, based on standard preclinical drug development practices.

Summary of Available Data

Currently, detailed in vivo efficacy studies, dose-response data in various animal models, and specific experimental protocols for this compound are not extensively reported in peer-reviewed literature. Some vendor information suggests potential antithrombotic and anticoagulant activities, but the primary research supporting these claims is not readily accessible. There is a significant gap in the understanding of its pharmacokinetic and pharmacodynamic profiles, as well as its mechanism of action in a biological system.

Proposed General Experimental Protocols for In Vivo Evaluation

Given the limited specific data on this compound, the following are generalized protocols that can be adapted for the initial in vivo assessment of a novel compound with potential psychoactive or physiological effects. These protocols are based on established methodologies in preclinical research.

2.1. Animal Models

The choice of animal model is critical and depends on the therapeutic area of interest. For initial screening for effects on the central nervous system, rodent models are commonly used.

-

Species: Male and female C57BL/6J mice or Sprague-Dawley rats are standard choices due to their well-characterized genetics and behavior.

-

Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, and ad libitum access to food and water. Acclimatization for at least one week prior to experimentation is crucial.

2.2. Compound Formulation and Administration

-

Formulation: this compound would need to be dissolved in a suitable vehicle. A common starting point is a solution of sterile saline with a small percentage of a solubilizing agent like DMSO or Tween 80. The final concentration of the solubilizing agent should be kept low (e.g., <5% DMSO) to avoid vehicle-induced effects.

-

Route of Administration: Intraperitoneal (i.p.) injection is a common route for initial studies due to its relative ease and rapid absorption. Oral gavage (p.o.) and subcutaneous (s.c.) injections are also standard alternatives to explore different pharmacokinetic profiles.

2.3. Dose-Response and Tolerability Studies

A preliminary dose-finding study is essential to determine a safe and effective dose range.

| Parameter | Description |

| Animal Group Size | n = 6-8 per group (sufficient for initial statistical power) |

| Dose Range (Example) | Vehicle, 1 mg/kg, 3 mg/kg, 10 mg/kg, 30 mg/kg (logarithmic spacing is common for initial screening) |

| Observation Period | Animals should be closely monitored for at least 4 hours post-dosing for any signs of toxicity or overt behavioral changes (e.g., sedation, hyperactivity, stereotypy). |

| Data Collection | Record body weight before and after the study, food and water intake, and any observed adverse effects. |

Proposed Investigational Workflow

The following diagram illustrates a logical workflow for the initial in vivo investigation of a compound like this compound.

Hypothetical Signaling Pathway Investigation

Should initial studies suggest that this compound interacts with common neuropsychiatric targets, investigating its impact on key signaling pathways would be a critical next step. For instance, if the compound is hypothesized to modulate serotonergic or dopaminergic systems, the following conceptual pathway could be explored.

Concluding Remarks

The current body of public scientific knowledge on this compound is insufficient to provide detailed, evidence-based application notes and protocols for its in vivo use. The information presented here serves as a general guide for researchers to design and conduct initial preclinical studies. It is imperative that any investigation into this compound begins with rigorous safety and tolerability assessments before proceeding to efficacy and mechanistic studies. As new data emerges, these protocols and our understanding of this compound's biological activities will undoubtedly become more refined.

Application Notes and Protocols for WAY-639228 in Mouse Models: A Search for Recommended Dosages

Despite a comprehensive search of available scientific literature, specific recommended dosages of WAY-639228 for use in mouse models could not be identified. While the compound is noted for its potential antithrombotic and anticoagulant properties, particularly in the context of cerebral thrombosis, detailed in vivo studies in mice detailing dosage, administration routes, and efficacy are not publicly available at this time.

This document aims to provide researchers, scientists, and drug development professionals with general guidance on approaching dosage studies for novel compounds in mouse models, based on common practices in the field. The following sections offer a framework for establishing an appropriate dosage regimen for a compound like this compound in the absence of specific published data.

General Considerations for Dosing in Mouse Models

When initiating in vivo studies with a novel compound, a systematic approach is crucial to determine a safe and effective dose. This typically involves a dose-range finding study followed by pharmacokinetic and pharmacodynamic assessments.

Table 1: Key Parameters in a Dose-Range Finding Study

| Parameter | Description | Typical Range for Initial Studies in Mice |

| Starting Dose | Typically a fraction of the in vitro IC50 or EC50, or based on allometric scaling from other species if available. | 0.1 - 10 mg/kg |

| Dose Escalation | Gradual increase in dosage to identify the maximum tolerated dose (MTD). | 2 to 5-fold increments |

| Route of Administration | Dependent on the compound's properties and the experimental model. Common routes include oral (PO), intraperitoneal (IP), intravenous (IV), and subcutaneous (SC). | PO, IP, IV, SC |

| Dosing Frequency | Determined by the compound's half-life and the desired therapeutic window. | Once daily (QD), twice daily (BID) |

| Observation Period | Monitoring for clinical signs of toxicity and adverse effects. | Daily for at least 7-14 days |

Experimental Protocols: A General Framework

The following protocols outline standard procedures for administering substances to mice and for establishing a thrombosis model, which would be relevant for a compound with suspected antithrombotic activity like this compound.

Protocol 1: Compound Administration via Oral Gavage (PO)

-

Preparation: Dissolve or suspend the test compound in a suitable vehicle (e.g., sterile water, saline, or a formulation containing a solubilizing agent like carboxymethylcellulose). Ensure the final volume for administration does not exceed 10 mL/kg body weight.

-

Animal Handling: Gently restrain the mouse to immobilize its head and torso.

-

Gavage: Insert a ball-tipped gavage needle into the esophagus and gently advance it into the stomach.

-

Administration: Slowly administer the prepared compound solution.

-

Monitoring: Observe the animal for any signs of distress or regurgitation.

Protocol 2: Ferric Chloride-Induced Carotid Artery Thrombosis Model

This is a widely used model to evaluate the efficacy of antithrombotic agents.

-

Anesthesia: Anesthetize the mouse with a suitable anesthetic agent (e.g., isoflurane).

-

Surgical Preparation: Make a midline cervical incision and carefully expose the common carotid artery.

-

Baseline Blood Flow: Place a Doppler flow probe around the artery to measure baseline blood flow.

-

Thrombus Induction: Apply a small piece of filter paper saturated with ferric chloride (FeCl₃) solution (typically 5-10%) to the adventitial surface of the artery for a defined period (e.g., 3 minutes).

-

Blood Flow Monitoring: Continuously monitor blood flow until complete occlusion (thrombus formation) occurs.

-

Compound Efficacy: The time to occlusion is the primary endpoint. A longer time to occlusion in the compound-treated group compared to the vehicle control group indicates antithrombotic activity.

Signaling Pathways and Experimental Workflows

While the specific signaling pathway of this compound is not detailed in the available literature, antithrombotic and anticoagulant agents typically target key components of the coagulation cascade or platelet activation pathways.

General Coagulation Cascade

The diagram below illustrates the general coagulation cascade, a likely target for an anticoagulant compound.

Caption: General overview of the coagulation cascade.

Experimental Workflow for Evaluating an Antithrombotic Compound

The following diagram outlines a typical workflow for assessing the in vivo efficacy of a novel antithrombotic agent.

Caption: Workflow for in vivo antithrombotic efficacy testing.

Application Notes and Protocols for WAY-639228 Administration in Cerebral Thrombosis Models

Disclaimer: Publicly available data on the administration of WAY-639228 in specific cerebral thrombosis models is limited. The following application notes and protocols are based on the compound's potential antithrombotic and anticoagulant properties and established methodologies in the field of stroke research. These should be regarded as a general framework and may require optimization for specific experimental contexts.

Introduction

This compound is a compound with potential antithrombotic and anticoagulant activities, making it a candidate for investigation in the context of cerebral thrombosis and ischemic stroke.[1] Cerebral thrombosis, the formation of a blood clot in a cerebral blood vessel, is a primary cause of ischemic stroke, leading to neuronal damage and neurological deficits. Preclinical evaluation of novel therapeutic agents like this compound in relevant animal models is a critical step in drug development. These notes provide a comprehensive overview of proposed experimental designs and protocols for assessing the efficacy of this compound in a rat model of cerebral thrombosis.

Putative Mechanism of Action

While the precise mechanism of action for this compound is not extensively published, its characterization as an antithrombotic and anticoagulant agent suggests it may target key components of the coagulation cascade. A plausible hypothesis is the inhibition of serine proteases such as Factor Xa or thrombin, which are critical for the conversion of fibrinogen to fibrin (B1330869) and subsequent clot formation.

Data Presentation: Hypothetical Efficacy of this compound

The following tables present hypothetical data to illustrate how the efficacy of this compound could be quantified in a cerebral thrombosis model.

Table 1: Effect of this compound on Infarct Volume and Neurological Deficit

| Treatment Group | Dose (mg/kg) | n | Infarct Volume (mm³) (Mean ± SD) | Neurological Score (Mean ± SD) |

| Sham | - | 10 | 0 ± 0 | 0 ± 0 |

| Vehicle | - | 10 | 210 ± 25 | 3.5 ± 0.5 |

| This compound | 1 | 10 | 150 ± 20 | 2.8 ± 0.4 |

| This compound | 5 | 10 | 105 ± 15 | 2.1 ± 0.3 |

| This compound | 10 | 10 | 75 ± 10 | 1.5 ± 0.2 |

*p<0.05, **p<0.01, ***p<0.001 vs. Vehicle

Table 2: Coagulation Parameters Following this compound Administration

| Treatment Group | Dose (mg/kg) | Activated Partial Thromboplastin Time (aPTT) (s) (Mean ± SD) | Prothrombin Time (PT) (s) (Mean ± SD) |

| Vehicle | - | 25 ± 3 | 15 ± 2 |

| This compound | 1 | 35 ± 4 | 18 ± 2 |

| This compound | 5 | 50 ± 5** | 22 ± 3 |

| This compound | 10 | 75 ± 6*** | 28 ± 3** |

*p<0.05, **p<0.01, ***p<0.001 vs. Vehicle

Experimental Protocols

Ferric Chloride-Induced Cerebral Thrombosis Model in Rats

This model is widely used to induce a consistent thrombotic occlusion of the middle cerebral artery (MCA).

Materials:

-

Male Sprague-Dawley rats (250-300g)

-

Anesthesia (e.g., isoflurane)

-

Surgical microscope

-

Micro-dissecting instruments

-

Ferric chloride (FeCl₃) solution (e.g., 30% in sterile water)

-

Filter paper discs (1 mm diameter)

-

This compound

-

Vehicle (e.g., saline with 5% DMSO)

-

2,3,5-triphenyltetrazolium chloride (TTC)

Procedure:

-

Anesthetize the rat and maintain anesthesia throughout the surgical procedure.

-

Make a midline skin incision between the orbit and the external auditory meatus.

-

Expose the zygomatic arch and the temporal muscle. Retract the muscle to expose the squamous part of the temporal bone.

-

Perform a craniotomy to expose the middle cerebral artery (MCA).

-

Carefully dissect the dura mater to visualize the MCA.

-

Saturate a 1 mm filter paper disc with the FeCl₃ solution and apply it to the surface of the MCA for 10 minutes to induce thrombosis.

-

Remove the filter paper and irrigate the area with sterile saline.

-

Suture the muscle and skin incisions.

-

Administer this compound or vehicle intravenously at the desired time point (e.g., 30 minutes post-occlusion).

-

Monitor the animal for recovery from anesthesia.

Assessment of Neurological Deficits

A 5-point neurological deficit scoring system can be used 24 hours after surgery:

-

0: No observable deficit.

-

1: Forelimb flexion.

-

2: Decreased resistance to lateral push.

-

3: Unidirectional circling.

-

4: Spontaneous circling or severe motor impairment.

Measurement of Infarct Volume

-

At 24 hours post-occlusion, euthanize the rat and perfuse transcardially with cold saline.

-

Harvest the brain and section it into 2 mm coronal slices.

-

Incubate the slices in a 2% TTC solution at 37°C for 30 minutes.

-

Viable tissue will stain red, while the infarcted tissue will remain white.

-

Capture images of the stained sections and calculate the infarct volume using image analysis software.

Coagulation Assays

-

Collect blood samples via cardiac puncture at a designated time point after this compound administration.

-

Prepare platelet-poor plasma by centrifugation.

-

Measure aPTT and PT using a coagulometer according to the manufacturer's instructions.

Visualizations

References

WAY-639228: Application Notes and Protocols for Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed instructions for the handling, storage, and use of WAY-639228, a compound with potential antithrombotic and anticoagulant activities. The information is intended to ensure the integrity of the compound and the reproducibility of experimental results.

Compound Information

| Parameter | Value | Reference |

| CAS Number | 179051-05-9 | [1] |

| Molecular Formula | C22H24N2O2S | [1] |

| Purity | ≥98.0% | |

| Potential Application | Study of cerebral thrombosis | [1] |

Handling and Storage

Proper handling and storage of this compound are critical to maintain its stability and activity.

Safety Precautions

Based on general safety data sheets for similar chemical compounds, the following personal protective equipment (PPE) and handling precautions are recommended:

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood. Ensure access to an eyewash station and safety shower.[2][3][4]

-

Eye Protection: Wear chemical safety goggles with side shields.[2][4]

-

Hand Protection: Wear compatible chemical-resistant gloves.[2][4]

-

Skin and Body Protection: Wear a lab coat or other protective clothing.[2][4]

-

Respiratory Protection: If handling the solid form and dust may be generated, use a NIOSH-approved respirator.[2]

-

General Hygiene: Avoid inhalation, ingestion, and contact with skin and eyes. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[2][3][4]

Storage Conditions

This compound should be stored under the following conditions to ensure its stability:

| Form | Storage Temperature | Duration | Special Instructions |

| Solid | -20°C | Refer to manufacturer's expiry date | Keep container tightly sealed in a dry, well-ventilated place. |

| Stock Solution | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |

| -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |

Shipping: The compound is typically shipped on "blue ice" to maintain a cool temperature during transit.[1]

Solubility and Solution Preparation

Solubility

| Solvent | Concentration |

| DMSO | ≥ 100 mg/mL |

Note: DMSO is hygroscopic. It is highly recommended to use a fresh, unopened aliquot of DMSO for preparing stock solutions to ensure maximum solubility.

Protocol for Preparing a 10 mM Stock Solution in DMSO

-

Equilibrate: Allow the vial of solid this compound to warm to room temperature before opening to prevent condensation.

-

Weigh: Accurately weigh the desired amount of the compound.

-

Calculate Solvent Volume: Use the following formula to calculate the required volume of DMSO: Volume (mL) = [Mass (mg) / 380.51 ( g/mol )] / 10 (mmol/L)

-

Dissolve: Add the calculated volume of fresh DMSO to the solid compound.

-

Mix: Vortex or sonicate briefly until the solid is completely dissolved.

-

Store: Aliquot the stock solution into smaller, single-use vials and store as recommended in Section 2.2.

Stock Solution Preparation Workflow

Caption: Workflow for preparing a stock solution of this compound.

Experimental Protocols

While specific, detailed experimental protocols for this compound are not widely published, its intended use as an antithrombotic and anticoagulant agent suggests its application in relevant in vitro and in vivo models. The following are generalized protocols that can be adapted for testing this compound.

In Vitro Anticoagulant Activity Assay (aPTT)

This assay assesses the effect of a compound on the intrinsic and common pathways of the coagulation cascade.

-

Prepare Plasma: Obtain citrated human plasma by centrifugation of whole blood.

-

Compound Dilution: Prepare serial dilutions of the this compound stock solution in a suitable buffer.

-

Incubation: In a coagulometer cuvette, mix the plasma with the test compound or vehicle control and incubate at 37°C.

-

Initiate Coagulation: Add aPTT reagent (a contact activator and phospholipids) and incubate.

-

Measure Clotting Time: Add calcium chloride to initiate coagulation and measure the time to clot formation.

-

Analyze Data: Compare the clotting times of samples treated with this compound to the vehicle control to determine its anticoagulant effect.

In Vivo Thrombosis Model (Ferric Chloride-Induced)

This model is commonly used to evaluate the efficacy of antithrombotic agents in vivo.

-

Animal Preparation: Anesthetize the subject animal (e.g., mouse or rat).

-

Surgical Procedure: Expose a carotid artery.

-

Compound Administration: Administer this compound or vehicle control via a suitable route (e.g., intravenous or oral).

-

Induce Thrombosis: Apply a filter paper saturated with ferric chloride solution to the adventitial surface of the artery for a defined period to induce endothelial injury.

-

Monitor Blood Flow: Monitor blood flow in the artery using a Doppler flow probe to determine the time to vessel occlusion.

-

Data Analysis: Compare the time to occlusion in the this compound-treated group to the vehicle control group.

General In Vivo Thrombosis Study Workflow

Caption: General workflow for an in vivo thrombosis study.

Mechanism of Action (Hypothesized)

The patent literature suggests that this compound is an aminoheterocyclic derivative developed for its antithrombotic or anticoagulant properties.[1] While the precise molecular target is not explicitly detailed in the available public information, compounds of this nature often target key enzymes in the coagulation cascade.

Hypothesized Anticoagulant Signaling Pathway

Caption: Hypothesized mechanism of this compound in the coagulation pathway.

References

Application Notes and Protocols for WAY-639228 in Coagulation Cascade Studies

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Information regarding the specific mechanism of action and quantitative performance of WAY-639228 in coagulation assays is not extensively available in the public domain. The following application notes and protocols are based on general methodologies for characterizing potential anticoagulant and antithrombotic compounds. The data presented in the tables are hypothetical and for illustrative purposes only.

Introduction

This compound is a molecule with potential antithrombotic and anticoagulant properties, as indicated by its association with patent US5965559A, which describes aminoheterocyclic derivatives for such applications.[1] The study of novel anticoagulants is critical for the development of new therapies for thrombotic disorders such as deep vein thrombosis, pulmonary embolism, and stroke. This document provides a framework for researchers to investigate the effects of this compound on the coagulation cascade using standard in vitro assays.

The coagulation cascade is a complex series of enzymatic reactions involving various clotting factors that culminate in the formation of a stable fibrin (B1330869) clot. It is traditionally divided into the intrinsic, extrinsic, and common pathways. Anticoagulant drugs can target specific factors or multiple points within this cascade to prevent or reduce blood clotting.

Data Presentation: Hypothetical In Vitro Efficacy of this compound

The following tables illustrate how to present quantitative data from in vitro coagulation assays for a test compound like this compound.

Table 1: Effect of this compound on Clotting Times

| Concentration (µM) | aPTT (seconds) | PT (seconds) |

| 0 (Control) | 30.2 ± 1.5 | 12.5 ± 0.8 |

| 1 | 45.8 ± 2.1 | 13.0 ± 0.9 |

| 5 | 78.3 ± 3.5 | 15.2 ± 1.1 |

| 10 | 125.6 ± 5.8 | 18.9 ± 1.4 |

| 50 | >200 | 25.4 ± 2.0 |

Data are presented as mean ± standard deviation (n=3). aPTT: activated Partial Thromboplastin Time; PT: Prothrombin Time.

Table 2: Inhibition of Thrombin Generation by this compound

| Concentration (µM) | Endogenous Thrombin Potential (ETP, nM*min) | Peak Thrombin (nM) | Lag Time (min) |

| 0 (Control) | 1580 ± 95 | 310 ± 22 | 2.5 ± 0.3 |

| 1 | 1150 ± 88 | 225 ± 18 | 3.1 ± 0.4 |

| 5 | 620 ± 51 | 110 ± 12 | 4.8 ± 0.6 |

| 10 | 280 ± 30 | 45 ± 7 | 7.2 ± 0.9 |

| 50 | 50 ± 11 | <10 | >15 |

Data are presented as mean ± standard deviation (n=3).

Table 3: Inhibition of Coagulation Factor Xa by this compound

| Concentration (µM) | Factor Xa Activity (% of Control) | IC₅₀ (µM) |

| 0 (Control) | 100 | \multirow{6}{*}{2.8} |

| 0.1 | 92.5 ± 4.1 | |

| 1 | 65.1 ± 3.8 | |

| 5 | 32.7 ± 2.9 | |

| 10 | 15.3 ± 2.1 | |

| 50 | 2.1 ± 0.5 |

Data are presented as mean ± standard deviation (n=3). IC₅₀ represents the half-maximal inhibitory concentration.

Experimental Protocols

Activated Partial Thromboplastin Time (aPTT) Assay

This assay assesses the integrity of the intrinsic and common pathways of the coagulation cascade.

Materials:

-

This compound stock solution (in DMSO or other suitable solvent)

-

Platelet-poor plasma (PPP)

-

aPTT reagent (containing a contact activator like silica (B1680970) and phospholipids)

-

25 mM Calcium Chloride (CaCl₂) solution

-

Coagulometer

Protocol:

-

Prepare serial dilutions of this compound in the same solvent as the stock solution.

-

Pre-warm the coagulometer to 37°C.

-

In a coagulometer cuvette, mix 90 µL of PPP with 10 µL of the this compound dilution (or solvent control).

-

Incubate the mixture for 3 minutes at 37°C.

-

Add 100 µL of pre-warmed aPTT reagent and incubate for a further 3-5 minutes at 37°C.

-

Initiate the clotting reaction by adding 100 µL of pre-warmed 25 mM CaCl₂.

-

The coagulometer will automatically measure the time taken for clot formation. Record the clotting time in seconds.

Prothrombin Time (PT) Assay

This assay evaluates the extrinsic and common pathways of coagulation.

Materials:

-

This compound stock solution

-

Platelet-poor plasma (PPP)

-

PT reagent (containing tissue factor and calcium)

-

Coagulometer

Protocol:

-

Prepare serial dilutions of this compound.

-

Pre-warm the coagulometer and PT reagent to 37°C.

-

In a coagulometer cuvette, mix 90 µL of PPP with 10 µL of the this compound dilution (or solvent control).

-

Incubate the mixture for 3 minutes at 37°C.

-

Initiate the clotting reaction by adding 200 µL of the pre-warmed PT reagent.

-

The coagulometer will measure and record the clotting time in seconds.

Thrombin Generation Assay (TGA)

This global assay measures the total amount of thrombin generated over time in plasma.

Materials:

-

This compound stock solution

-

Platelet-poor plasma (PPP)

-

Thrombin generation reagent kit (containing a fluorogenic substrate, tissue factor, and phospholipids)

-

Thrombin calibrator

-

Fluorometric plate reader with a 37°C incubator

Protocol:

-

Prepare serial dilutions of this compound.

-